molecular formula C18H26N4O6S B15187604 Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methyl- CAS No. 81717-44-4

Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methyl-

Cat. No.: B15187604
CAS No.: 81717-44-4
M. Wt: 426.5 g/mol
InChI Key: BVCCKDPCMRYTLG-UHFFFAOYSA-N
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Description

Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- is a complex organic compound with the molecular formula C24H38N4O6S and a molecular weight of 510.72 g/mol This compound is characterized by its unique structure, which includes a heptylamino group, an oxoacetyl group, and a sulfonyl group attached to an ethanediamide backbone

Preparation Methods

The synthesis of Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- involves multiple steps. One common synthetic route includes the reaction of heptylamine with oxoacetic acid to form the heptylamino oxoacetyl intermediate. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to introduce the sulfonyl group. Finally, the resulting compound is coupled with ethanediamide under specific reaction conditions to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- involves its interaction with specific molecular targets. The compound’s sulfonyl and oxoacetyl groups are key functional groups that interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- can be compared with other similar compounds, such as:

The uniqueness of Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

81717-44-4

Molecular Formula

C18H26N4O6S

Molecular Weight

426.5 g/mol

IUPAC Name

N'-[4-[[2-(heptylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide

InChI

InChI=1S/C18H26N4O6S/c1-3-4-5-6-7-12-20-16(24)17(25)21-13-8-10-14(11-9-13)29(27,28)22-18(26)15(23)19-2/h8-11H,3-7,12H2,1-2H3,(H,19,23)(H,20,24)(H,21,25)(H,22,26)

InChI Key

BVCCKDPCMRYTLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC

Origin of Product

United States

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